3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea
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Overview
Description
3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea is a complex organic compound that features a triazine ring fused with a benzene ring, along with a diphenylurea moiety
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions . For instance, it has been identified as a potential cholinesterase inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea has been shown to influence cell function . It impacts cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound acts as an agonist of GPR139, a G protein-coupled receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea typically involves multiple steps. One common method starts with the preparation of the triazine ring, which can be synthesized through a cyclization reaction involving appropriate precursors. The diphenylurea moiety is then introduced through a coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored as a potential drug candidate due to its unique structure and reactivity.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The diphenylurea moiety may enhance the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: This compound shares the triazine ring structure but differs in its substituents and overall structure.
4H-benzo[d][1,3]oxazines: These compounds have a similar benzene-fused ring system but differ in the heterocyclic components.
Uniqueness
3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea is unique due to its combination of a triazine ring with a diphenylurea moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,1-diphenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-21-19-13-7-8-14-20(19)24-25-26(21)16-15-23-22(29)27(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCRSGHWGFEFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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